2-methyl-5-nitro-3-(trifluoromethyl)pyridine 2-methyl-5-nitro-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1824299-76-4
VCID: VC11589710
InChI:
SMILES:
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.1

2-methyl-5-nitro-3-(trifluoromethyl)pyridine

CAS No.: 1824299-76-4

Cat. No.: VC11589710

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.1

* For research use only. Not for human or veterinary use.

2-methyl-5-nitro-3-(trifluoromethyl)pyridine - 1824299-76-4

Specification

CAS No. 1824299-76-4
Molecular Formula C7H5F3N2O2
Molecular Weight 206.1

Introduction

Structural and Electronic Properties

Molecular Configuration and Substituent Effects

The pyridine ring in 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is substituted with three distinct functional groups, each contributing to its electronic and steric profile:

  • Methyl group (position 2): Introduces steric bulk while exerting a weak electron-donating inductive effect (+I) through the C-CH₃ bond.

  • Nitro group (position 5): A strong electron-withdrawing group (-I, -M) that deactivates the aromatic ring, reducing electrophilicity at adjacent positions.

  • Trifluoromethyl group (position 3): Combines strong -I effects with moderate steric hindrance, enhancing lipophilicity and metabolic stability .

The interplay of these groups creates regions of varying electron density. Density functional theory (DFT) calculations on similar nitro-CF₃-pyridines predict significant polarization at positions 4 and 6, making these sites reactive toward nucleophilic attack .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₅F₃N₂O₂
Molecular Weight206.12 g/mol
LogP (Predicted)2.1 ± 0.3
Topological Polar Surface Area61.6 Ų
Hydrogen Bond Donors/Acceptors0/5

Synthetic Methodologies

Nitration Strategies for Pyridine Derivatives

TargetPredicted IC₅₀ (µM)Mechanism
TRPA10.8–1.2Channel pore blockade
COX-2>10Weak competitive inhibition
CYP3A415.3Metabolism interference

Challenges and Future Directions

Regioselectivity in Synthesis

Achieving high regioselectivity for nitro group placement remains a critical hurdle. Computational modeling (e.g., Fukui function analysis) could identify optimal directing groups or protective strategies to favor nitration at position 5.

Toxicity and Metabolic Stability

The nitro group raises concerns about mutagenicity via reduction to hydroxylamine intermediates. Structural modifications, such as fluorination at position 4, could mitigate this risk while retaining desired electronic effects .

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